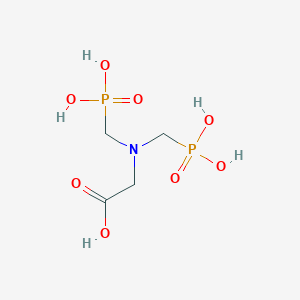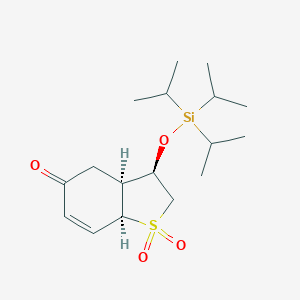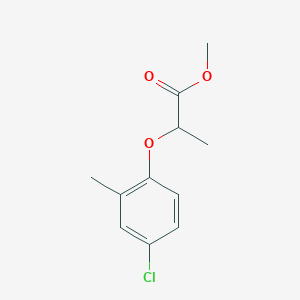
Methyl 2-(4-chloro-2-methylphenoxy)propanoate
説明
Methyl 2-(4-chloro-2-methylphenoxy)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C11H13ClO3 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Mecoprop-methyl primarily targets broad-leaved weeds . It is used for post-emergence control of these weeds on grass .
Mode of Action
Mecoprop-methyl is a selective, systemic herbicide . It is absorbed through the leaves of plants and then translocated to the roots . The compound mimics the plant hormone IAA (auxin), which leads to uncontrolled growth in broadleaf weeds, ultimately causing their death .
Biochemical Pathways
It is known that the compound interferes with the normal growth processes of plants by mimicking auxin, a key plant growth hormone .
Pharmacokinetics
It is known that the compound is rapidly broken down to mecoprop acid after application .
Result of Action
The primary result of Mecoprop-methyl’s action is the death of broadleaf weeds . By mimicking auxin, the compound causes uncontrolled growth in these plants, which eventually leads to their death .
特性
IUPAC Name |
methyl 2-(4-chloro-2-methylphenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-7-6-9(12)4-5-10(7)15-8(2)11(13)14-3/h4-6,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGAULPFWIQKRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863023 | |
| Record name | Methyl 2-(4-chloro-2-methylphenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2786-19-8, 23844-56-6 | |
| Record name | Mecoprop-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCPP ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023844566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-(4-chloro-2-methylphenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mecoprop methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 23844-56-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECOPROP-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K29N12A0WR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Mecoprop methyl ester?
A1: Mecoprop methyl ester, also known as Mecoprop-methyl or MCPP ester, is primarily recognized for its herbicidal properties. [, ] It is commonly employed in both household and agricultural settings to control unwanted plant growth. [, ]
Q2: How is Mecoprop methyl ester detected and quantified in environmental samples?
A2: Researchers have developed highly sensitive methods for detecting and quantifying trace amounts of Mecoprop methyl ester in complex matrices like soil leachate. Gas chromatography coupled with electron-capture detection (GC-ECD) is a preferred technique due to its high sensitivity and ability to measure low concentrations (less than 1 µg/L) without extensive sample cleanup. [] Derivatization techniques, particularly using 2,2,2-trifluoroethanol (TFE), are crucial for enhancing the sensitivity of GC-ECD analysis. []
Q3: How does the chirality of Mecoprop methyl ester influence its degradation?
A3: Mecoprop methyl ester exists as two enantiomers, each exhibiting different susceptibility to degradation pathways. [] Studies employing enantiomer and stable isotope analyses reveal that enzymatic hydrolysis by lipases from microorganisms like Pseudomonas fluorescens and Candida rugosa demonstrates enantioselectivity. [] This implies that one enantiomer is preferentially degraded over the other, leading to enantiomeric enrichment in the remaining compound. [] This chiral selectivity highlights the importance of considering enantiomeric fate in environmental risk assessments.
Q4: Can the degradation of Mecoprop methyl ester be predicted using mathematical models?
A4: Yes, the degradation of Mecoprop methyl ester, particularly its enantioselective enzymatic hydrolysis, can be effectively described using the Rayleigh equation. [] This equation, commonly used to model isotope fractionation, has been successfully applied to depict the relationship between enantiomeric enrichment and the extent of Mecoprop methyl ester conversion during degradation. [] This approach offers valuable insights into degradation kinetics and aids in predicting the environmental fate of this herbicide.
Q5: Has the absolute configuration of Mecoprop methyl ester been determined?
A5: Yes, the absolute configuration of (+)-Mecoprop methyl ester, specifically (+)-methyl 2-(4-chloro-2-methylphenoxy)propanoate, has been unambiguously determined as (+)-(R) using vibrational circular dichroism (VCD) spectroscopy combined with ab initio calculations. [] This approach involved comparing experimental VCD spectra of the ester with theoretically predicted spectra for different conformers of (R)-Mecoprop methyl ester, confirming its absolute configuration. []
Q6: Are there efficient synthetic routes for Mecoprop methyl ester production?
A6: Researchers have developed a streamlined synthesis of Mecoprop methyl ester using solid-liquid phase transfer catalysis (S-L PTC). [] This method employs potassium carbonate (K₂CO₃) as a mild base and toluene as the solvent, achieving high conversion (95%) and 100% selectivity for the desired ester at 100°C. [] This synthetic strategy offers a practical and efficient route for Mecoprop methyl ester production.
Q7: Have kinetic models been developed for Mecoprop methyl ester synthesis?
A7: Yes, a novel kinetic model has been proposed specifically for the S-L PTC synthesis of Mecoprop methyl ester. [] This model accounts for the presence of a liquid product (the ester) and two solid co-products in the reaction mixture. [] Such models are invaluable for understanding reaction kinetics, optimizing reaction conditions, and scaling up production processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



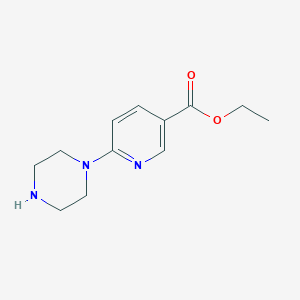
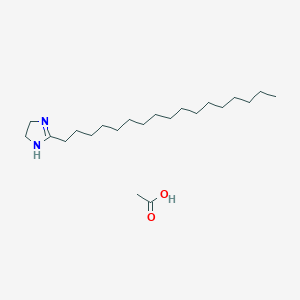
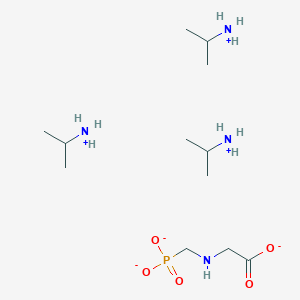
![2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one](/img/structure/B166190.png)
